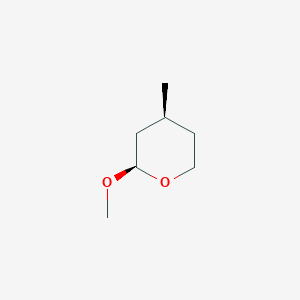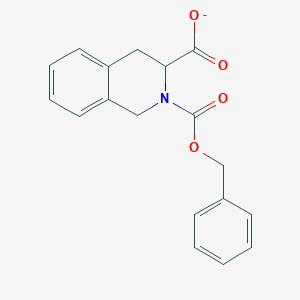
Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene: is a polycyclic aromatic hydrocarbon with a complex structure consisting of multiple fused benzene and naphthalene rings. This compound is known for its unique electronic properties and stability, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under high-temperature conditions. The reaction often requires the use of catalysts such as palladium or platinum to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques have made it possible to produce this compound in larger quantities for research purposes. Methods such as gradient sublimation and high-temperature pyrolysis are employed to purify and isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene has several applications in scientific research:
Chemistry: Used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and unique structure.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism by which Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the behavior of biological macromolecules and electronic devices .
Comparación Con Compuestos Similares
- Benzo[c]naphtho[3,2,1,8,7-rstuv]pentaphene
- Dibenzo[fg,ij]naphtho[2,1,8-uva]pentaphene
- Tribenzo[jk,qr,uv]naphtho[2,1,8,7-defg]pentacene
Uniqueness: Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene is unique due to its specific arrangement of fused rings, which imparts distinct electronic properties and stability. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
435-02-9 |
|---|---|
Fórmula molecular |
C38H20 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
decacyclo[18.14.2.27,10.02,15.03,8.09,14.016,36.023,35.024,33.026,31]octatriaconta-1(34),2(15),3,5,7,9,11,13,16,18,20(36),21,23(35),24,26,28,30,32,37-nonadecaene |
InChI |
InChI=1S/C38H20/c1-2-7-25-19-31-26(18-24(25)6-1)20-32-36-27(31)17-16-23-10-5-13-30(35(23)36)37-28-11-3-8-21-14-15-22-9-4-12-29(38(32)37)34(22)33(21)28/h1-20H |
Clave InChI |
JTGNWKRAXNGJKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=C(C7=CC=CC8=C7C9=C(C=CC=C96)C=C8)C1=CC=CC(=C15)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)


